6-({4-ethyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a pyridazinone ring, and a methoxybenzyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the 1,2,4-triazole ring could be formed through a cyclization reaction involving a 1,2-diketone and hydrazine . The pyridazinone ring could be formed through a condensation reaction involving a 1,2-diketone and hydrazine . The methoxybenzyl group could be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-triazole ring and the pyridazinone ring would likely contribute to the rigidity of the molecule, while the methoxybenzyl group would add some flexibility .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the various functional groups. For example, the 1,2,4-triazole ring might undergo reactions with electrophiles, while the pyridazinone ring might undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups might make it soluble in polar solvents .Scientific Research Applications
Synthesis and Characterization
The compound "6-({4-ethyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone" is part of a family of chemicals studied for various scientific applications. For example, reactions of 1,2,4-triazole-3-thiols with different agents have led to the formation of new 3-sulfanyl-1,2,4-triazoles, showing the versatility and reactivity of such compounds in creating derivatives with potentially varied biological activities (Kaldrikyan et al., 2016).
Biological Activities and Applications
Several studies have explored the biological activities of compounds related to the chemical structure , focusing primarily on their potential as anticancer agents. For instance, certain derivatives have been synthesized and evaluated against a panel of cancer types, displaying significant activity (Bekircan et al., 2008). Another study synthesized novel heterocyclic compounds from a related structure, investigating their lipase and α-glucosidase inhibition, indicating their potential in enzyme inhibition studies (Bekircan et al., 2015).
Chemical Properties and Reactivity
Research has also focused on understanding the chemical properties and reactivity of similar compounds. A study reported the synthesis and structure of products derived from reactions of a similar compound, revealing its potential to form a variety of chemical structures (Kosolapova et al., 2013). Another study synthesized and characterized new pyridazinone derivatives, providing insights into their crystal structure, spectroscopic properties, and reactive nature (Kalai et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-[[4-ethyl-5-[(3-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methoxy]-2-phenylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-3-27-20(24-25-23(27)32-16-17-8-7-11-19(14-17)30-2)15-31-21-12-13-22(29)28(26-21)18-9-5-4-6-10-18/h4-14H,3,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNULQEHRPTZRPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=CC=C2)OC)COC3=NN(C(=O)C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-({4-ethyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone |
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